molecular formula C7H11BF3KN2 B7961890 Potassium (1-tert-butylpyrazol-4-YL)trifluoroboranuide

Potassium (1-tert-butylpyrazol-4-YL)trifluoroboranuide

Cat. No.: B7961890
M. Wt: 230.08 g/mol
InChI Key: ZWXNAILTFSOBOO-UHFFFAOYSA-N
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Description

Potassium (1-tert-butylpyrazol-4-yl)trifluoroboranuide is a chemical compound with the molecular formula C7H11BF3KN2. It is a potassium salt of an organotrifluoroborate, which is known for its stability and versatility in various chemical reactions. This compound is particularly notable for its use in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis to form carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (1-tert-butylpyrazol-4-yl)trifluoroboranuide can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of potassium bromo- or iodomethyltrifluoroborates with tert-butylpyrazole under specific conditions. The reaction typically requires the presence of a base such as n-butyllithium and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of potassium organotrifluoroborates often involves the use of trialkyl borates and potassium hydrogen fluoride (KHF2). The process is designed to be scalable and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium (1-tert-butylpyrazol-4-yl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, boronates, and other boron-containing compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Potassium (1-tert-butylpyrazol-4-yl)trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.

    Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the formation of carbon-carbon bonds in drug molecules.

    Industry: The compound is used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of potassium (1-tert-butylpyrazol-4-yl)trifluoroboranuide primarily involves its role as a nucleophilic partner in metal-catalyzed cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, where the boron atom transfers its organic group to the palladium center. This process is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium ethyltrifluoroborate

Uniqueness

Potassium (1-tert-butylpyrazol-4-yl)trifluoroboranuide is unique due to its tert-butylpyrazole moiety, which imparts specific steric and electronic properties. This makes it particularly effective in certain cross-coupling reactions where other organotrifluoroborates may not perform as well .

Properties

IUPAC Name

potassium;(1-tert-butylpyrazol-4-yl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BF3N2.K/c1-7(2,3)13-5-6(4-12-13)8(9,10)11;/h4-5H,1-3H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXNAILTFSOBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN(N=C1)C(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BF3KN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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